4-[2-(2H-Tetrazol-5-yl)propyl]aniline
CAS No.: 1368966-63-5
Cat. No.: VC4723121
Molecular Formula: C10H13N5
Molecular Weight: 203.249
* For research use only. Not for human or veterinary use.
![4-[2-(2H-Tetrazol-5-yl)propyl]aniline - 1368966-63-5](/images/structure/VC4723121.png)
Specification
CAS No. | 1368966-63-5 |
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Molecular Formula | C10H13N5 |
Molecular Weight | 203.249 |
IUPAC Name | 4-[2-(2H-tetrazol-5-yl)propyl]aniline |
Standard InChI | InChI=1S/C10H13N5/c1-7(10-12-14-15-13-10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15) |
Standard InChI Key | JMAPBBBXWDEGIX-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=C(C=C1)N)C2=NNN=N2 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4-[2-(2H-tetrazol-5-yl)propyl]aniline, reflects its three key components:
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Aniline backbone: A benzene ring substituted with an amino group (–NH2) at the para position.
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Propyl linker: A three-carbon chain connecting the aromatic ring to the tetrazole group.
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Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms (1H-tautomer shown in Figure 1).
Structural Analysis
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Molecular Formula: C10H13N5 (calculated molecular weight: 203.25 g/mol).
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Tautomerism: The tetrazole ring exhibits prototropic tautomerism between 1H- and 2H-forms, with the 1H-tautomer being more stable in solution .
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Hydrogen Bonding: The –NH2 group and tetrazole N–H (pKa ≈ 4.9 ) enable hydrogen bonding, influencing solubility and crystal packing.
Table 1: Comparative Structural Data of Tetrazole-Aniline Derivatives
Synthetic Methodologies
[3+2] Cycloaddition Approach
The most common route to 5-substituted tetrazoles involves the Huisgen cycloaddition between nitriles and azides. For 4-[2-(2H-tetrazol-5-yl)propyl]aniline, this requires:
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Precursor Synthesis:
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Alkylation of 4-nitroaniline with 3-chloropropionitrile to form 4-nitro-[2-cyanoethyl]aniline.
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Catalytic hydrogenation reduces the nitro group to –NH2, yielding 4-[2-cyanoethyl]aniline.
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Cycloaddition Reaction:
Mechanistic Insight:
The nitrile’s electrophilic carbon is activated by Lewis acids (e.g., Zn²⁺), facilitating nucleophilic attack by the azide ion. Subsequent cyclization and proton transfer yield the tetrazole ring (Scheme 1) .
Heterogeneous Catalysis Innovations
Recent advances emphasize recyclable catalysts:
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Cu(II)/Aminated Epichlorohydrin Silica: Enables cycloaddition in DMSO at 110°C with 75–96% yields and five reuse cycles .
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Cuttlebone-Supported Catalysts: Biomaterial-based systems achieve 85–98% yields via hydrogen-bond-mediated nitrile activation .
Table 2: Catalytic Performance in Tetrazole Synthesis
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability |
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ZnBr2 (Microwave) | H2O | 160 | 1 | 79–99 | Low |
Cu(II)/CAES | DMSO | 110 | 3–30 min | 75–96 | High (5×) |
Cuttlebone | Solvent-free | 110 | 12 | 85–98 | High (7×) |
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy:
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¹H NMR (DMSO-d6):
Thermodynamic Parameters
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Solubility:
Applications in Pharmaceutical Chemistry
Angiotensin II Receptor Antagonism
The tetrazole group mimics carboxylate bioisosteres, enhancing metabolic stability. Structural analogs (e.g., losartan) show antihypertensive activity via AT1 receptor blockade .
Antibacterial Agents
Tetrazole derivatives exhibit Gram-positive activity (MIC: 2–8 µg/mL) by inhibiting DNA gyrase. Substitutions at the aniline para position modulate membrane permeability .
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